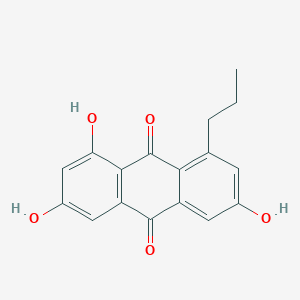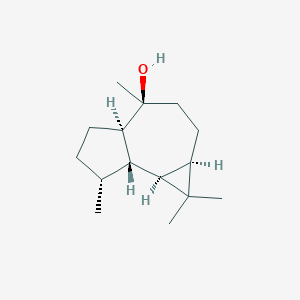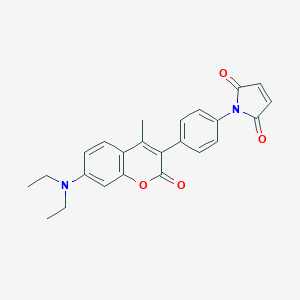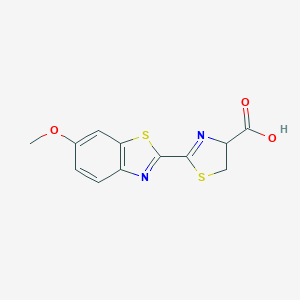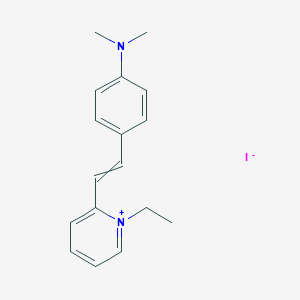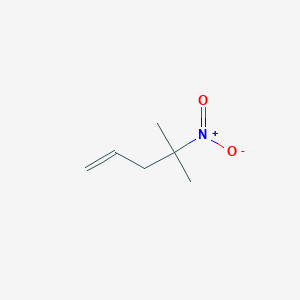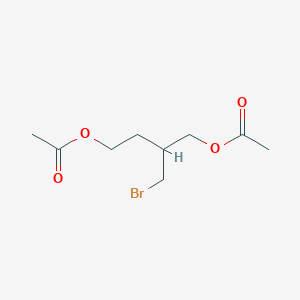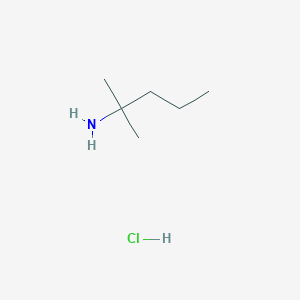
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol
Übersicht
Beschreibung
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol, also known as DiSBAC2(3), is a slow-response potential-sensitive probe . It can enter depolarized cells where it binds to intracellular proteins or membranes and exhibits enhanced fluorescence and a red spectral shift . Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence .
Molecular Structure Analysis
The molecular weight of Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol is 436.55 . It has an excitation maxima of 530 nm and emission maxima of 560 nm .Chemical Reactions Analysis
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol is a potential-sensitive probe that exhibits potential-dependent changes in its transmembrane distribution that are accompanied by a fluorescence change .Physical And Chemical Properties Analysis
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol has a molecular weight of 436.55 . It has an excitation maxima of 530 nm and emission maxima of 560 nm .Wissenschaftliche Forschungsanwendungen
Cell Membrane Potential Monitoring
DiSBAC2(3) is a slow-response potential-sensitive probe that can enter depolarized cells and bind to intracellular proteins or membranes . This binding results in enhanced fluorescence and a red spectral shift, allowing researchers to monitor changes in cell membrane potential. The probe’s fluorescence changes are approximately 1% per mV, providing a sensitive measure of cellular activity .
Ion Channel Screening
Due to its water solubility, stability, and ease of loading, DiSBAC2(3) is commonly used in ion channel screening applications . It remains in the extracellular media and responds to voltage changes with a time response of approximately 500 ms, making it suitable for high-throughput screening of compounds that modulate ion channels .
Neurological Research
In neurological studies, DiSBAC2(3) aids in the investigation of membrane potential dynamics in neurons. It helps in understanding the rapid signaling mechanisms required for neuronal function and the first line of defense against microorganisms .
Pharmacological Studies
Researchers utilize DiSBAC2(3) to assess the effects of pharmacological agents on cell membrane potential. This is particularly relevant in the development of drugs targeting excitable cells, such as muscle cells and neurons, where rapid changes in membrane potential are critical .
Cellular Stress Response Analysis
DiSBAC2(3) can be used to study the cellular response to various stressors, such as heat shock or chemical exposure. By monitoring membrane potential changes, researchers can infer the ionic changes and stress responses at the cellular level .
Tumor Biology
In cancer research, DiSBAC2(3) helps in understanding the role of membrane potential in tumor cell behavior. Changes in membrane potential can influence processes like tumor necrosis factor release, which is significant in the immune response to cancer .
Wirkmechanismus
The slow-response potential-sensitive probe, DiSBAC2(3), can enter depolarized cells where it binds to intracellular proteins or membranes and exhibits enhanced fluorescence and a red spectral shift . Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence . Conversely, hyperpolarization is indicated by a decrease in fluorescence .
Eigenschaften
IUPAC Name |
5-[(E)-3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNRXFXHKIGLT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol | |
CAS RN |
47623-98-3 | |
| Record name | 5-[2-allylidene-3-(1,3-diethylhexahydro-4,6-dioxo-2-thioxopyrimidin-5-yl)]-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(1,3-DIETHYLTHIOBARBITURIC ACID)TRIMETHINE OXONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V8VKV2UJX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



